molecular formula C16H21N3O2 B2450097 N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2200032-45-5

N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide

Cat. No.: B2450097
CAS No.: 2200032-45-5
M. Wt: 287.363
InChI Key: YDIUKXJWFYMVGM-UHFFFAOYSA-N
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Description

N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a piperazine ring, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide typically involves the following steps:

    Formation of the piperazine derivative: The starting material, 4-methylpiperazine, is reacted with a suitable acylating agent to form 4-(4-methylpiperazine-1-carbonyl)phenyl derivative.

    Coupling with prop-2-enamide: The intermediate is then coupled with prop-2-enamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical agents.

    Chemical Research: The compound can be used in various chemical reactions to study its reactivity and properties.

    Biological Studies: It can be employed in biological assays to investigate its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide: shares structural similarities with other piperazine derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the piperazine ring and the prop-2-enamide moiety allows for versatile chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-3-15(20)17-12-13-4-6-14(7-5-13)16(21)19-10-8-18(2)9-11-19/h3-7H,1,8-12H2,2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIUKXJWFYMVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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